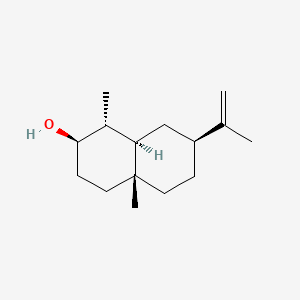
(+)-Dihydro-alpha-cyperol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Dihydro-alpha-cyperol is a naturally occurring sesquiterpene alcohol found in various essential oils, particularly in the roots of Cyperus species. This compound is known for its distinctive aroma and potential therapeutic properties. It has garnered interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dihydro-alpha-cyperol typically involves the hydrogenation of alpha-cyperone, a related sesquiterpene. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bond in alpha-cyperone, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of alpha-cyperone from natural sources, followed by its hydrogenation. The extraction process may include steam distillation or solvent extraction to isolate alpha-cyperone from plant materials. The subsequent hydrogenation step is performed in large-scale reactors equipped with efficient mixing and temperature control systems to maximize yield and purity.
化学反应分析
Types of Reactions
(+)-Dihydro-alpha-cyperol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or hydroxylated derivatives.
科学研究应用
(+)-Dihydro-alpha-cyperol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reference compound in analytical studies.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological research.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in traditional medicine for treating various ailments.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the formulation of natural products.
作用机制
The mechanism of action of (+)-Dihydro-alpha-cyperol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in inhibiting pro-inflammatory cytokines and disrupting microbial cell membranes.
相似化合物的比较
(+)-Dihydro-alpha-cyperol can be compared with other similar sesquiterpene alcohols, such as:
Alpha-cyperone: The precursor to this compound, with a similar structure but different biological activities.
Beta-cyperone: Another related compound with distinct chemical and biological properties.
Cyperol: A closely related sesquiterpene alcohol with similar applications but varying potency and efficacy.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H26O |
|---|---|
分子量 |
222.37 g/mol |
IUPAC 名称 |
(1R,2R,4aR,7S,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h11-14,16H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-/m1/s1 |
InChI 键 |
XEUOFHGEEFUFIJ-XLWJZTARSA-N |
手性 SMILES |
C[C@H]1[C@@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(=C)C)C)O |
规范 SMILES |
CC1C(CCC2(C1CC(CC2)C(=C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



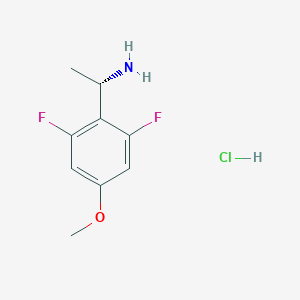

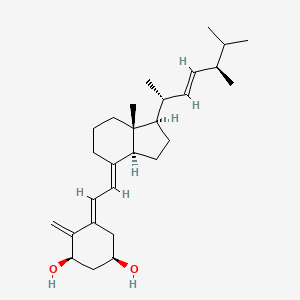
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
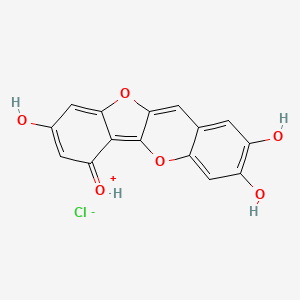
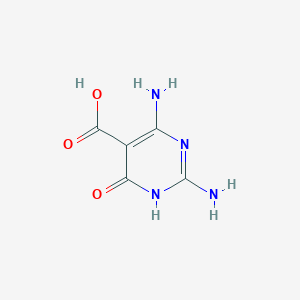
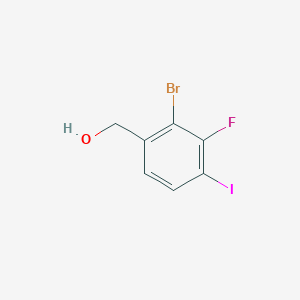


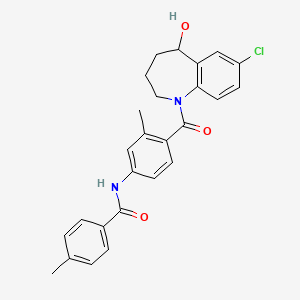
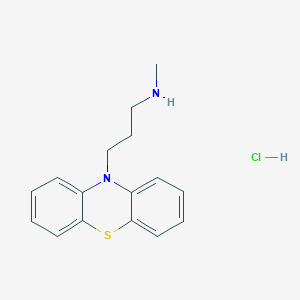
![5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)
